molecular formula C17H14O6 B1217200 Aflatoxin R0

Aflatoxin R0

Cat. No.: B1217200
M. Wt: 314.29 g/mol
InChI Key: WYIWLDSPNDMZIT-UHFFFAOYSA-N
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Description

Aflatoxin R0 is a type of mycotoxin produced by certain species of fungi, particularly Aspergillus flavus and Aspergillus parasiticus. Mycotoxins are secondary metabolites that can contaminate food and feed, posing significant health risks to humans and animals. This compound, like other aflatoxins, is known for its potent toxicity and carcinogenic properties. It is a difuranocoumarin derivative, structurally characterized by a coumarin center and synthesized through a polyketide biosynthetic pathway in the fungus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aflatoxin R0 involves a complex polyketide pathway in the producing fungi. The biosynthesis starts with the formation of a polyketide chain, which undergoes cyclization and various enzymatic modifications to form the difuranocoumarin structure. Key enzymes involved include polyketide synthase and cytochrome P450 monooxygenases .

Industrial Production Methods: Industrial production of this compound is not typically pursued due to its toxic nature. for research purposes, it can be produced by cultivating Aspergillus flavus or Aspergillus parasiticus under controlled conditions that favor aflatoxin production. This involves maintaining specific temperature, humidity, and nutrient conditions to optimize fungal growth and toxin production .

Chemical Reactions Analysis

Types of Reactions: Aflatoxin R0 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents are commonly used.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Various nucleophiles can be used to introduce new functional groups.

Major Products Formed:

Scientific Research Applications

Aflatoxin R0 has several applications in scientific research:

Mechanism of Action

Aflatoxin R0 exerts its toxic effects primarily through the formation of reactive epoxide intermediates. These intermediates can bind to DNA, causing mutations and leading to carcinogenesis. The compound also induces oxidative stress, which contributes to its genotoxic and cytotoxic effects. Key molecular targets include DNA, proteins involved in cell cycle regulation, and enzymes involved in detoxification pathways .

Comparison with Similar Compounds

    Aflatoxin B1: The most toxic and prevalent aflatoxin, known for its potent carcinogenicity.

    Aflatoxin B2: Similar to aflatoxin B1 but with slightly lower toxicity.

    Aflatoxin G1 and G2: Differ in their structural features and fluorescence properties but share similar toxicological profiles.

Uniqueness of Aflatoxin R0: this compound is unique in its specific structural features and the particular pathways it affects. While it shares common mechanisms of action with other aflatoxins, its distinct molecular structure can lead to different interaction patterns with biological targets, making it a valuable compound for comparative studies in mycotoxin research .

Properties

IUPAC Name

16-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8-9,17-18H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIWLDSPNDMZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C5C=COC5OC4=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860434
Record name 1-Hydroxy-4-methoxy-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-11(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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